

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride molecular structure

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Compound of Interest

Compound Name: 2-Oxa-5-azabicyclo[4.1.0]heptane
hydrochloride

Cat. No.: B1395332

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An In-Depth Technical Guide to **2-Oxa-5-azabicyclo[4.1.0]heptane Hydrochloride**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride**, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document delves into the molecule's core structural features, physicochemical properties, and detailed synthetic pathways. Furthermore, it explores the compound's emerging applications as a valuable building block in the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this unique chemical entity.

Introduction and Molecular Structure Elucidation

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic heterocyclic compound. Its structure is characterized by a six-membered morpholine-like ring fused to a three-membered cyclopropane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

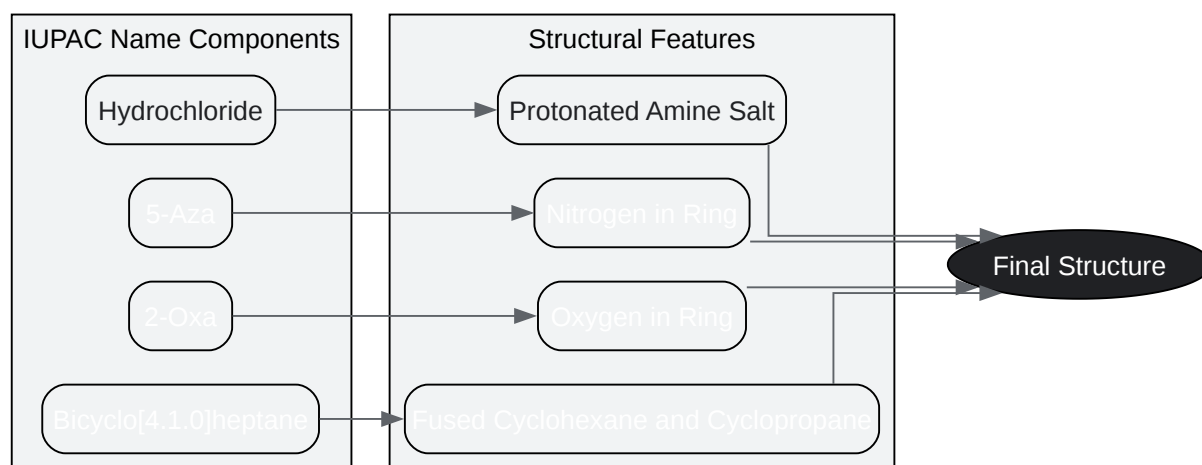
The systematic IUPAC name precisely defines the connectivity and spatial arrangement of the atoms. The "bicyclo[4.1.0]heptane" core indicates a seven-atom bicyclic system where the two

bridgehead atoms are connected by bridges of four, one, and zero atoms, respectively. This arrangement corresponds to a cyclohexane ring fused with a cyclopropane ring. The prefixes "2-Oxa" and "5-aza" specify the replacement of carbon atoms at the 2nd and 5th positions of the bicyclic framework with oxygen and nitrogen atoms, respectively. The nitrogen atom at the 5th position is protonated and associated with a chloride ion, forming the hydrochloride salt.

Key Structural Features:

- **Bicyclic System:** A rigid framework composed of a six-membered and a three-membered ring.
- **Heteroatoms:** The presence of both an oxygen (ether linkage) and a nitrogen (amine) atom within the six-membered ring.
- **Chirality:** The molecule contains multiple stereocenters, leading to the possibility of different stereoisomers. The specific stereochemistry can significantly influence its biological activity.

Below is a diagram illustrating the logical relationship between the components of the IUPAC name and the final molecular structure.



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Mapping IUPAC nomenclature to the molecular structure.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride** is crucial for its application in drug development, including formulation and pharmacokinetic studies.

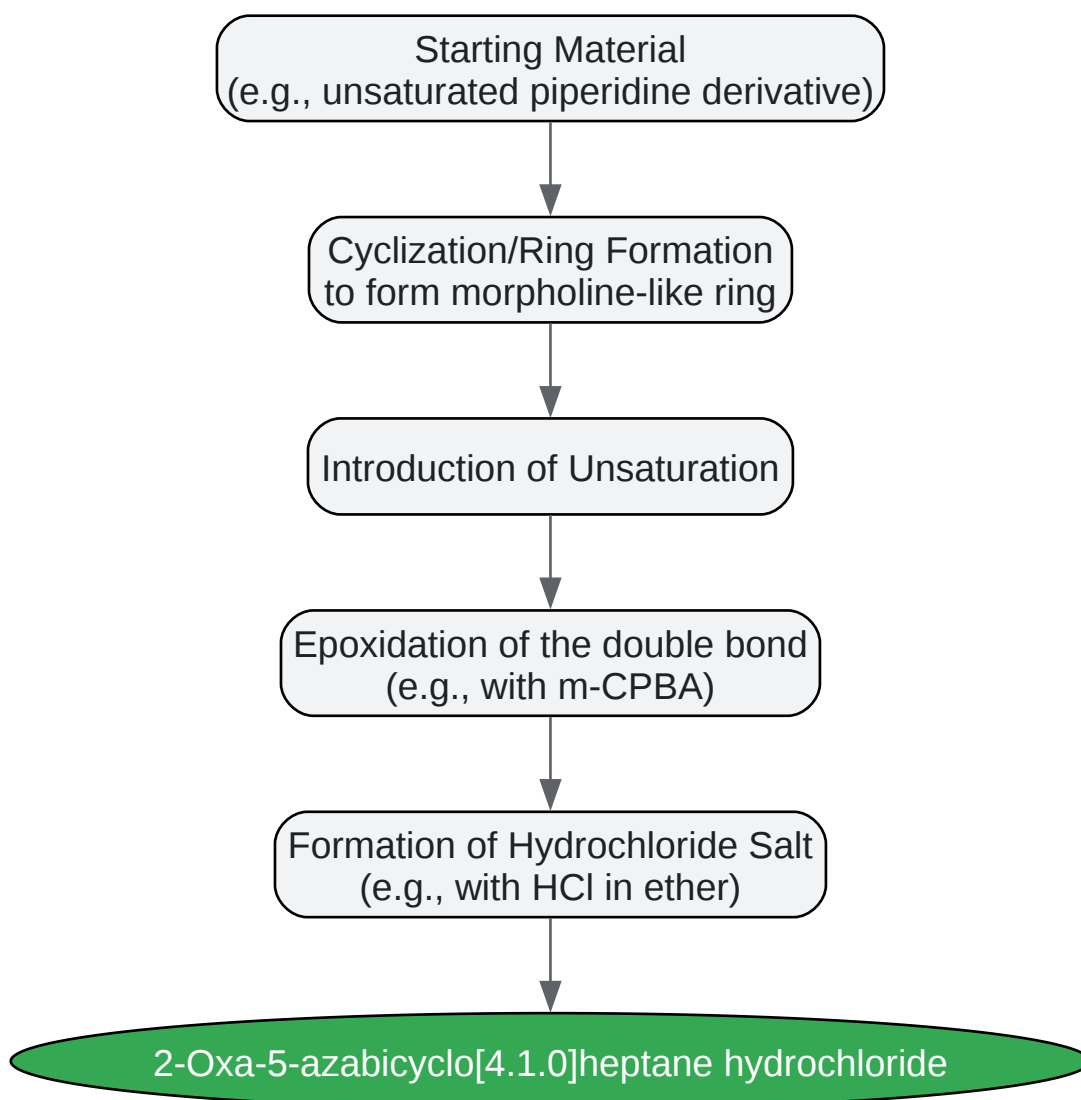
Property	Value	Source
Molecular Formula	C ₅ H ₉ ClNO ₂	--INVALID-LINK--
Molecular Weight	150.58 g/mol	--INVALID-LINK--
Canonical SMILES	C1C2C(OC(C1)CN2)Cl	--INVALID-LINK--
InChI Key	Not Available	
CAS Number	186547-38-0	--INVALID-LINK--
Physical Description	Solid	--INVALID-LINK--

Synthesis and Characterization

The synthesis of **2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride** typically involves a multi-step process, starting from readily available precursors. A plausible synthetic route involves the epoxidation of a suitable unsaturated heterocyclic precursor, followed by salt formation.

General Synthetic Workflow

A representative synthetic pathway can be visualized as follows:



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A generalized synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example of how such a synthesis might be performed.

Step 1: Epoxidation of a Tetrahydropyridine Precursor

- Dissolve the unsaturated precursor, such as a derivative of 1,2,3,6-tetrahydropyridine containing an oxygen atom at the appropriate position, in a suitable solvent like dichloromethane (DCM).

- Cool the solution to 0 °C in an ice bath.
- Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the temperature. The stoichiometry is critical to avoid over-oxidation.
- Stir the reaction mixture at 0 °C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by adding a reducing agent, such as a saturated solution of sodium thiosulfate.
- Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude bicyclic amine base.

Step 2: Hydrochloride Salt Formation

- Dissolve the crude 2-Oxa-5-azabicyclo[4.1.0]heptane base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
- Slowly add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise with stirring.
- The hydrochloride salt should precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the connectivity and stereochemistry of the molecule.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Elemental Analysis: To confirm the elemental composition of the final product.

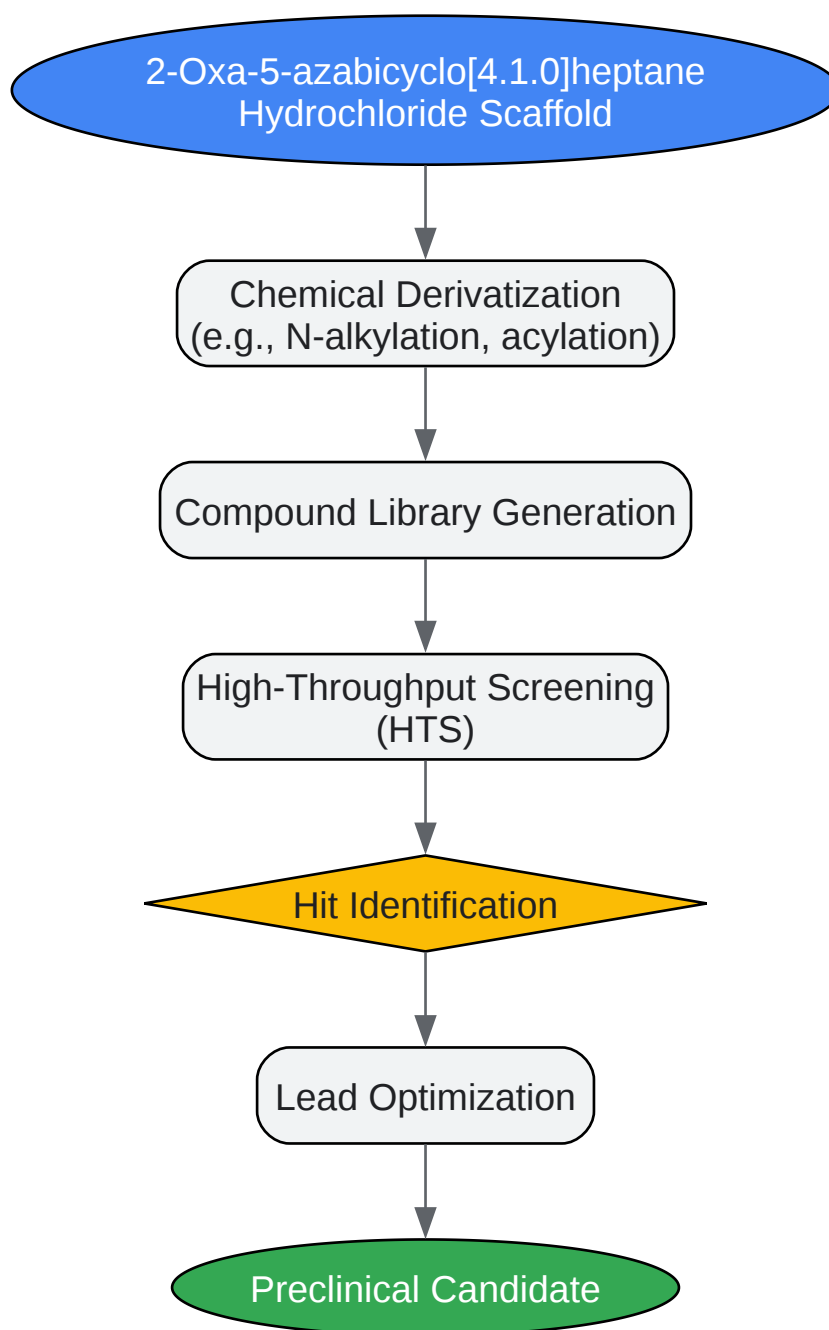
Applications in Drug Discovery and Medicinal Chemistry

Bicyclic scaffolds like 2-Oxa-5-azabicyclo[4.1.0]heptane are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures can allow for precise orientation of functional groups, leading to high-affinity interactions with biological targets.

Potential Therapeutic Areas:

- Antiviral Agents: The constrained bicyclic structure can mimic the conformation of natural substrates for viral enzymes, potentially leading to potent inhibitors.
- Central Nervous System (CNS) Drugs: The morpholine-like core is a common motif in CNS-active compounds. The unique stereochemistry of this scaffold could be exploited to develop novel agents targeting receptors and ion channels in the brain.
- Metabolic Disorders: The structural features may be suitable for designing inhibitors of enzymes involved in metabolic pathways.

The compound serves as a versatile building block, allowing for further chemical modifications at the nitrogen atom or other positions to create a library of derivatives for screening against various biological targets. The workflow for utilizing such a scaffold in a drug discovery program is outlined below.



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Drug discovery workflow using the scaffold.

Conclusion

2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride represents a valuable and intriguing molecular scaffold for modern drug discovery. Its unique three-dimensional structure, combined with the presence of key heteroatoms, provides a solid foundation for the design of novel

therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this compound further enhances its appeal as a starting point for the development of new chemical entities targeting a wide range of diseases. Future research into the stereoselective synthesis of its various isomers and the exploration of its biological activities will undoubtedly uncover new opportunities for its application in medicine.

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